molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No. B032470
CAS RN: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxylic acid, also known as 4-Ketocyclohexanecarboxylic acid or Cyclohexanone-4-carboxylic acid, is an organic compound . It has the molecular formula C7H10O3 and a molecular weight of 142.15 .


Molecular Structure Analysis

The molecular structure of 4-Oxocyclohexanecarboxylic acid consists of a cyclohexanone ring with a carboxylic acid group at the 4th position . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

4-Oxocyclohexanecarboxylic acid is a solid compound with a melting point of 67-71 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 309.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The compound has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 54 Å2, a polarizability of 13.4±0.5 10-24 cm3, a surface tension of 49.8±3.0 dyne/cm, and a molar volume of 115.2±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

4-Oxocyclohexanecarboxylic acid is used in chemical synthesis due to its unique structure and reactivity . It can be used as a starting material or intermediate in the synthesis of various organic compounds .

Biodegradation Studies

Corynebacterium cyclohexanicum, a bacterium, has been shown to degrade cyclohexanecarboxylic acid, a bacteriocide, through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This process is catalyzed by two desaturase enzymes .

Environmental Research

The biodegradation of compounds with the cyclohexane structure, such as 4-oxocyclohexanecarboxylic acid, is of environmental importance . Understanding these processes can help in the development of strategies for the bioremediation of contaminated environments .

Biochemical Research

The study of the enzymes that catalyze the conversion of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid can provide insights into the mechanisms of enzymatic reactions . These enzymes can also be of interest in the development of biocatalysts for industrial applications .

Pharmaceutical Research

4-Oxocyclohexanecarboxylic acid could potentially be used in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for the synthesis of drug molecules .

Material Science

In material science, 4-Oxocyclohexanecarboxylic acid could potentially be used in the synthesis of new materials. Its carboxylic acid group can form strong bonds with other molecules, making it a potential building block for polymers .

Safety and Hazards

4-Oxocyclohexanecarboxylic acid poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Relevant Papers Several papers have been published on 4-Oxocyclohexanecarboxylic acid, including studies on its aromatization and its hydrogen bonding in the monohydrate of a d-keto acid . These papers provide valuable insights into the properties and potential applications of 4-Oxocyclohexicarboxylic acid.

properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexanecarboxylic acid

CAS RN

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-oxocyclohexanecarboxylate (1.74 g, 10 mmol), methanol (25 ml), and 17% aq. KOH (5 ml) was heated at 50° C. for 1.5 h. After being cooled to room temperature, the reaction mixture was acidified to pH 3 with conc. HCl, concentrated to 10 ml under reduced pressure, and extracted with chloroform (3×15 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to afford the desired ketone acid (1.30 g, 91%) as a colorless solid. mp 62-64° C.; 1H NMR (500 MHz, CDCl3) δ2.05-2.10 (m, 2H), 2.23-2.27 (m, 2H), 2.35-2.41 (m, 2H), 2.49-2.54 (m, 2H), 2.80-2.84 (m, 1H).
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1.74 g
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5 mL
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25 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
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10 g
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Synthesis routes and methods IV

Procedure details

20 mmol (3.4 g) of 4-oxocyclohexanecarboxylic acid ethyl ester is suspended in 40 ml of 2% H2SO4 and stirred for 2 hours at 90° C. Then, it is extracted 4 times with ethyl acetate, dried with Na2SO4, and solvent is removed. Recrystallization is carried out from ether/hexane and yields 2.9 g of white solid 3.
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3.4 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarboxylic acid
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4-Oxocyclohexanecarboxylic acid
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4-Oxocyclohexanecarboxylic acid
Reactant of Route 4
4-Oxocyclohexanecarboxylic acid
Reactant of Route 5
4-Oxocyclohexanecarboxylic acid
Reactant of Route 6
4-Oxocyclohexanecarboxylic acid

Q & A

Q1: What is known about the microbial degradation of 4-oxocyclohexanecarboxylic acid?

A1: Corynebacterium cyclohexanicum, a bacterium, can utilize 4-oxocyclohexanecarboxylic acid as its sole carbon source. This degradation process involves a two-step aromatization reaction catalyzed by two distinct desaturases. [, ]

Q2: Can you describe the two-step aromatization of 4-oxocyclohexanecarboxylic acid by Corynebacterium cyclohexanicum?

A2: In the first step, desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid. Desaturase II then aromatizes (+)-4-oxocyclohex-2-enecarboxylic acid to 4-hydroxybenzoic acid, likely through a transient intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid. [, ]

Q3: What are the characteristics of desaturase I from Corynebacterium cyclohexanicum?

A3: Desaturase I is a monomeric enzyme with a molecular weight of 67 kDa. It contains one tryptophan, one histidine, and two cysteine residues. The enzyme produces equimolar amounts of 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide from 4-oxocyclohexanecarboxylic acid. []

Q4: What is known about the structure of 4-oxocyclohexanecarboxylic acid?

A4: 4-Oxocyclohexanecarboxylic acid exists in a chiral conformation due to the rotation of the carboxyl group relative to the plane defined by the ketone group and its point of attachment to the cyclohexane ring. [, ]

Q5: How does 4-oxocyclohexanecarboxylic acid engage in hydrogen bonding?

A5: 4-Oxocyclohexanecarboxylic acid exhibits interesting hydrogen bonding patterns. In its monohydrate form, a complex network forms where water molecules mediate hydrogen bonds between the carboxyl and ketone groups of different 4-oxocyclohexanecarboxylic acid molecules. [, ] The anhydrous form displays acid-to-ketone hydrogen-bonding, creating catemers – chains of molecules linked by hydrogen bonds. [, ]

Q6: Have any derivatives of 4-oxocyclohexanecarboxylic acid been synthesized?

A6: Yes, various derivatives have been synthesized. For example, optically active hexahydro-2H-azepin-2-ones with substitutions at the 5-position have been generated starting from 4-oxocyclohexanecarboxylic acid. [] Additionally, researchers have synthesized methylated derivatives to investigate structure-activity relationships, particularly related to antiplasmin activity. []

Q7: What is the significance of the synthesis of optically active hexahydro-2H-azepin-2-ones from 4-oxocyclohexanecarboxylic acid?

A7: These derivatives, also known as ε-caprolactams, are monomers capable of forming polymers similar to Nylon 6. Using optically pure monomers allows for greater control over the polymer's structure and properties. For example, introducing a polar substituent like hydroxymethyl can induce stereoregularity and favor hydrogen bonding within the polymer. []

Q8: Can you elaborate on the synthesis and application of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid?

A8: This compound serves as an intermediate in the synthesis of a potent estrogen. The ethyl ester of this compound undergoes anti-hydrogenation, resulting in a specific stereochemistry where the carboxyl group is cis to the 2-methyl group and trans to the 3-ethyl group. []

Q9: What is the role of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid in the formation of bicyclic lactones?

A9: When reacted with p-methoxyphenylmagnesium bromide and subsequently treated with acid, this compound can yield two isomeric bicyclic lactones. A kinetically favored δ-lactone forms rapidly and reversibly, while a thermodynamically favored γ-lactone forms after prolonged acid treatment. [, , , ]

Q10: Are there any applications of 4-oxocyclohexanecarboxylic acid in the development of antimalarial drugs?

A10: Research has explored the use of 4-oxocyclohexanecarboxylic acid in the synthesis of tetraoxane antimalarials. These compounds exhibit potent activity against various strains of Plasmodium falciparum, including drug-resistant strains. The mechanism of action of these tetraoxanes involves iron-mediated reactions leading to the formation of reactive oxygen species, which are believed to be toxic to the malaria parasite. []

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